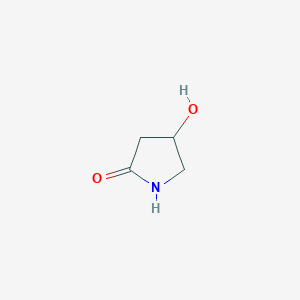
4-Hydroxy-2-pyrrolidone
Overview
Description
4-Hydroxy-2-pyrrolidone is a heterocyclic organic compound with the molecular formula C4H7NO2. It is a derivative of pyrrolidone, featuring a hydroxyl group at the fourth position of the pyrrolidone ring. This compound is known for its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
4-Hydroxy-2-pyrrolidone is an important building block found in many bioactive compounds . .
Mode of Action
It’s known that this compound is a polyfunctional molecule that bears several electrophilic and nucleophilic centers, which determine its application in organic synthesis . These properties could potentially influence its interaction with its targets.
Biochemical Pathways
It’s known that this compound is used as an intermediate in the synthesis of various γ-amino acids (gaba) and substituted 2-pyrrolidinones . This suggests that it may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
Its molecular weight is 1011039 , which could potentially influence its bioavailability.
Result of Action
It’s known that this compound is used as an intermediate in the synthesis of various bioactive compounds , suggesting that its action could contribute to the biological activities of these compounds.
Action Environment
It’s known that this compound is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products . This suggests that environmental factors such as the availability of biomass feedstock could potentially influence its production and use.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-pyrrolidone is a polyfunctional molecule that bears several electrophilic and nucleophilic centers These properties determine its application in organic synthesis and its interactions with various biomolecules
Cellular Effects
Related compounds such as 4-Hydroxy-2-pyridone alkaloids have shown diverse biological effects, ranging from antifungal, antibacterial, insecticidal, and cytotoxic activity to the induction of neurite outgrowth in different cell assays .
Molecular Mechanism
It is known that the compound can exist in two tautomeric forms, namely, this compound and 2-hydroxy-4-pyrrolidone . The former is a major tautomer as the result of effective conjugation . This structural feature makes a wide range of synthesis methods available for their synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-pyrrolidone can be synthesized through several methods. One common approach involves the reaction of 4-halogeno-3-hydroxybutyrate with an alkali metal or alkaline earth metal . Another method includes the cyclization of 4-hydroxybutyric acid derivatives under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as purification through recrystallization or distillation to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different pyrrolidone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidones, lactones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2-pyrrolidone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the hydroxyl group at the fourth position.
4-Hydroxy-2-pyridone: Another similar compound with a pyridone ring instead of a pyrrolidone ring, known for its diverse biological activities.
Uniqueness: 4-Hydroxy-2-pyrrolidone is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for various chemical modifications and interactions, making it a valuable compound in different research and industrial applications .
Properties
IUPAC Name |
4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGISYQVOGVIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312173 | |
| Record name | 4-Hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-41-5, 62624-29-7 | |
| Record name | 4-Hydroxy-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


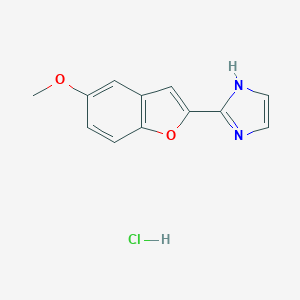



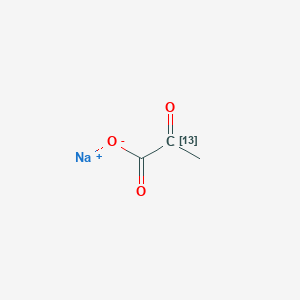

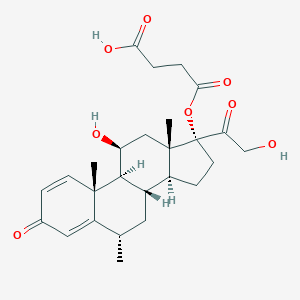
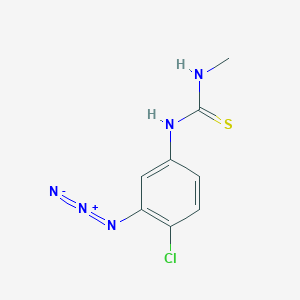
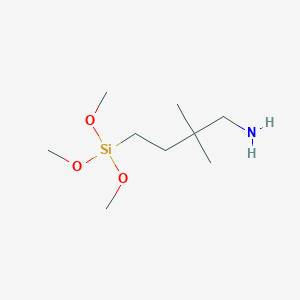
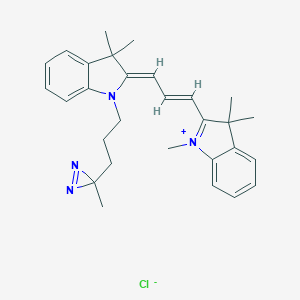
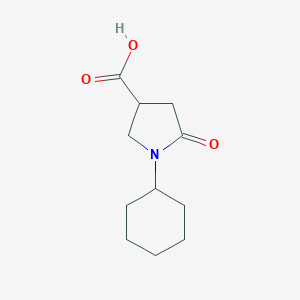

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)

